2',6'-Dimethoxychalcone can be derived from natural sources or synthesized through various chemical reactions. It is often isolated from plant extracts, particularly those known for their medicinal properties. Research indicates that it can be synthesized using methods such as Claisen-Schmidt condensation, which involves the reaction of aromatic aldehydes with ketones under basic conditions.
Chemically, 2',6'-Dimethoxychalcone falls under the classification of flavonoids, specifically within the subclass of chalcones. These compounds are recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of 2',6'-Dimethoxychalcone primarily employs the Claisen-Schmidt condensation reaction. This process involves the reaction between an aromatic aldehyde and a ketone in the presence of a base.
The synthesis often requires careful control of reaction conditions to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize the synthesized compound .
The molecular structure of 2',6'-Dimethoxychalcone features:
2',6'-Dimethoxychalcone participates in various chemical reactions due to its reactive carbonyl group:
The reactivity profile of this chalcone allows it to serve as a precursor for synthesizing more complex molecules with potential therapeutic applications .
The biological activity of 2',6'-Dimethoxychalcone is attributed to its ability to modulate several biochemical pathways:
Studies indicate that derivatives of chalcones exhibit significant inhibitory effects on enzymes such as α-glucosidase, which is relevant in diabetes management .
Relevant data includes melting points and spectral data obtained through NMR and IR spectroscopy, which confirm its structural integrity .
2',6'-Dimethoxychalcone has garnered attention for its potential applications in:
Research continues to explore its efficacy in various therapeutic contexts, highlighting its versatility as a chemical compound in both synthetic and natural product chemistry .
2',6'-Dimethoxychalcone significantly attenuates lipopolysaccharide-induced inflammation in RAW 264.7 macrophages. At non-cytotoxic concentrations (≤40 µM), it reduces nitric oxide production by 78% compared to lipopolysaccharide-only controls. This correlates with dose-dependent suppression of tumor necrosis factor-alpha (65% decrease) and interleukin-6 (70% decrease) secretion. The compound’s efficacy surpasses structurally similar chalcones (2',4-dimethoxychalcone and 2',5'-dimethoxychalcone), attributed to methoxy groups at positions 2 and 6' enhancing molecular stability and target binding affinity [1] [4].
Table 1: Cytokine Inhibition by 2',6'-Dimethoxychalcone in Lipopolysaccharide-Stimulated RAW 264.7 Cells
Concentration (µM) | Nitric Oxide Reduction (%) | Tumor Necrosis Factor-Alpha Reduction (%) | Interleukin-6 Reduction (%) |
---|---|---|---|
10 | 42 | 38 | 41 |
20 | 65 | 57 | 62 |
40 | 78 | 65 | 70 |
Mechanistic studies reveal that 2',6'-dimethoxychalcone downregulates lipopolysaccharide-induced inducible nitric oxide synthase and cyclooxygenase-2 protein expression by >60%. This occurs through dual modulation of nuclear factor kappa B and mitogen-activated protein kinase signaling:
In alpha-melanocyte-stimulating hormone-activated B16F10 melanoma cells, 2',6'-dimethoxychalcone (20 µM) reduces melanin synthesis by 75% without cytotoxicity. This correlates with decreased expression of melanogenic enzymes: tyrosinase (70% downregulation), tyrosinase-related protein-1 (65%), and tyrosinase-related protein-2 (60%). Crucially, it suppresses microphthalmia-associated transcription factor at both protein (80%) and messenger RNA levels by disrupting cyclic adenosine monophosphate response element-binding protein phosphorylation, thereby inhibiting the transcription of melanogenic genes [1] [6].
2',6'-Dimethoxychalcone concurrently modulates multiple signaling cascades upstream of microphthalmia-associated transcription factor:
2',6'-Dimethoxychalcone demonstrates broad cytotoxicity with half-maximal inhibitory concentration values of 8–25 µM against multiple cancer types:
Table 2: Anticancer Activity of 2',6'-Dimethoxychalcone in Tumor Cell Lines
Cell Line | Tumor Type | Half-Maximal Inhibitory Concentration (µM) | Resistance Status |
---|---|---|---|
K562 | Chronic Myeloid Leukemia | 10 | Chemosensitive |
K562/Dox | Chronic Myeloid Leukemia | 12 | Multidrug-Resistant |
MCF-7 | Breast Adenocarcinoma | 18 | Estrogen Receptor-Positive |
MDA-MB-231 | Breast Adenocarcinoma | 15 | Triple-Negative |
HCT-116 | Colon Carcinoma | 22 | Mismatch Repair-Deficient |
The compound triggers intrinsic apoptosis through mitochondrial mechanisms:
2',6'-Dimethoxychalcone inhibits cytochrome P450 2B6, a key enzyme in methadone clearance, with inhibition constant values of 16 µM. It exhibits competitive inhibition kinetics, increasing methadone’s Michaelis constant without altering maximal velocity. Molecular docking reveals binding at cytochrome P450 2B6’s active site through hydrogen bonding with cysteine 101 and hydrophobic interactions with phenylalanine 107. This binding affinity is 2.7-fold stronger than that of 2',4'-dimethoxychalcone, emphasizing the importance of the 6'-methoxy group [2] [3].
As cytochrome P450 2B6 metabolizes 10–12% of clinical drugs (e.g., efavirenz, cyclophosphamide, bupropion), inhibition by 2',6'-dimethoxychalcone carries herb-drug interaction risks:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3